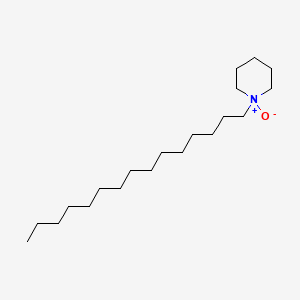

1-Pentadecylpiperidine N-oxide

説明

Contextual Overview of Tertiary Amine N-Oxides in Chemical and Biological Sciences

Tertiary amine N-oxides are a class of chemical compounds that contain a nitrogen-oxygen coordinate covalent bond, with three additional substituent groups attached to the nitrogen. wikipedia.org This structure renders them highly polar molecules, often exhibiting high water solubility. wikipedia.org Synthetically, they are most commonly prepared through the oxidation of tertiary amines, with hydrogen peroxide being a frequently used reagent due to its environmental friendliness. asianpubs.orgresearchgate.netacs.org

In the realm of biological sciences, N-oxides are recognized both as naturally occurring molecules and as metabolites of many drugs and foreign compounds in the body. acs.orggoogle.com For instance, trimethylamine-N-oxide (TMAO) is a well-known natural compound in marine animals that helps stabilize proteins. acs.org The N-oxide functional group can significantly alter a molecule's properties, often increasing solubility and modifying its biological interactions. acs.org This has led to their exploration as potential hypoxia-selective cytotoxins for cancer treatment and as components in various therapeutic agents. asianpubs.orgnih.gov Their applications are diverse, ranging from being key components in consumer products like detergents and shampoos to serving as intermediates and oxidants in complex organic syntheses. wikipedia.orgasianpubs.org

Historical Development and Current Research Significance of Long-Chain Alkyl Piperidine (B6355638) N-Oxides

The exploration of piperidine derivatives is a cornerstone of medicinal chemistry, with the piperidine ring being a common scaffold in many pharmaceutical compounds. nih.govbeilstein-journals.org The N-oxidation of these piperidine-containing molecules represents a strategic modification to alter their physicochemical and biological profiles. Historically, N-oxidation was often viewed simply as a metabolic deactivation pathway for tertiary amine drugs. google.comgoogle.com However, this perception has evolved, and N-oxides are now intentionally designed as prodrugs to improve pharmacokinetic properties, such as extending the duration of action or mitigating side effects by blunting peak plasma concentrations. google.com

Long-chain alkyl piperidine N-oxides represent a specific subset that has garnered attention for its unique biological activities. Research has shown that the length of the alkyl chain is a critical determinant of biological effect. nih.gov Studies on homologous series of N-oxides, such as 4-alkylmorpholine N-oxides and 1-alkylpyrrolidine N-oxides, have demonstrated that derivatives with longer side chains exhibit more significant biological effects, including cytotoxicity and impacts on cellular energy production. researchgate.net Some long-chain alkylamine N-oxides have also been reported to possess antimicrobial activity. acs.org The current research significance lies in understanding how the amphiphilic nature of these long-chain compounds—combining a polar N-oxide head with a nonpolar alkyl tail—drives their interaction with biological membranes and enzymes.

Specific Focus on 1-Pentadecylpiperidine N-oxide within Contemporary Research Paradigms

This compound (pPINO), also referred to as PPNO, is a tertiary amine N-oxide featuring a 15-carbon alkyl chain (pentadecyl) attached to the nitrogen of a piperidine ring. nih.govontosight.ai It belongs to a series of 1-alkylpiperadine N-oxides (PINO) that were synthesized to investigate their biological activities. nih.gov

Contemporary research has identified this compound as a potent modulator of mitochondrial function and lipid metabolism. nih.govontosight.ai One of its most notable applications is as a selective inhibitor of the enzyme acyl-CoA oxidase, which is a key player in the peroxisomal beta-oxidation of fatty acids. ontosight.ai This inhibitory action makes it a valuable chemical tool for studying lipid metabolism and related diseases. ontosight.ai

A pivotal study investigated the effects of pPINO on mitochondria isolated from Ehrlich ascites carcinoma (EAC) cells. nih.gov This research demonstrated that the compound's impact was dependent on the alkyl chain length, with longer chains showing more significant effects. nih.gov Specifically, this compound was chosen as one of the most potent compounds in its series for detailed investigation. nih.gov The study revealed that pPINO could uncouple oxidative phosphorylation, stimulating mitochondrial respiration (state 4) while decreasing ATP levels. nih.gov These findings highlight its role as a tool for probing the bioenergetics of cancer cells and underscore its potential as a biologically active agent. nih.gov

Interactive Data Table: Effects of this compound (pPINO) on Mitochondrial Respiration

This table summarizes the observed effects of pPINO on the mitochondrial functions of Ehrlich ascites mitochondria (EAM), based on published research findings. nih.gov

| Parameter | Substrate | Observed Effect of pPINO |

| State 4 Respiration | Glutamate-Malate | Stimulation |

| State 4 Respiration | Succinate (B1194679) | Stimulation |

| State 3 Respiration | - | Effect is substrate-dependent |

| Oligomycin-inhibited Respiration | - | Release of inhibition |

| ATP Level in EAM | - | Decrease |

| ATPase Activity | - | Significant stimulation at higher concentrations |

Structure

3D Structure

特性

CAS番号 |

74493-14-4 |

|---|---|

分子式 |

C20H41NO |

分子量 |

311.5 g/mol |

IUPAC名 |

1-oxido-1-pentadecylpiperidin-1-ium |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(22)19-16-14-17-20-21/h2-20H2,1H3 |

InChIキー |

BYQMVSJJNRZFOW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

正規SMILES |

CCCCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

他のCAS番号 |

74493-14-4 |

同義語 |

1-pentadecylpiperidine N-oxide pPINO-1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Pentadecylpiperidine N Oxide

Advanced Strategies for the N-Oxidation of 1-Pentadecylpiperidine Precursors

The formation of 1-Pentadecylpiperidine N-oxide from its tertiary amine precursor, 1-pentadecylpiperidine, is a crucial step that can be achieved through several modern oxidation techniques. These methods aim for high efficiency, selectivity, and sustainability.

Catalytic oxidation offers a powerful and environmentally benign approach for the synthesis of N-oxides. Various metal-based and metal-free catalytic systems have been developed for the oxidation of tertiary amines. researchgate.netrsc.orgwikipedia.org For the N-oxidation of 1-pentadecylpiperidine, catalysts can facilitate the use of green oxidants like molecular oxygen or hydrogen peroxide. researchgate.net

Transition metal catalysts, such as those based on ruthenium, manganese, and tungsten, are known to form highly reactive oxo or peroxo-metal species that can efficiently oxidize tertiary amines. researchgate.net For instance, tungsten-exchanged hydroxyapatite (B223615) (W/HAP) has been demonstrated as an effective catalyst for the N-oxidation of various tertiary amines using 30% hydrogen peroxide, offering high yields and adherence to green chemistry principles. researchgate.net Polyoxovanadates also show significant catalytic activity in oxidation reactions, often involving the generation of active V-peroxo species. sciopen.com

Photoredox catalysis using organic dyes or metal complexes can also be employed. These systems can generate highly oxidizing species under visible light irradiation, which then oxidize the tertiary amine. Pyridine (B92270) N-oxides themselves can act as organic precursors for oxygen-centered radicals in photoredox catalyzed C-H functionalization reactions, highlighting the reactivity that can be harnessed in N-oxide chemistry. acs.org

Table 1: Illustrative Catalytic Systems for Tertiary Amine N-Oxidation

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Tungsten/Hydroxyapatite | H₂O₂ | Various tertiary amines | Heterogeneous, reusable catalyst, green oxidant. researchgate.net |

| Platinum(II) Complexes | H₂O₂ | Electron-rich tertiary amines | Homogeneous, mild conditions. rsc.org |

| Polyoxovanadates | H₂O₂ / t-BuOOH | Alkanes, alkenes, alcohols, sulfides | Generation of active V-peroxo species. sciopen.com |

| Photoredox Catalysis | O₂ / Light | Broad range of organic molecules | Utilizes visible light, can be highly selective. acs.orgchemrxiv.org |

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the synthesis of amine N-oxides due to its low cost, high oxygen content, and the benign nature of its byproduct, water. researchgate.net The direct oxidation of 1-pentadecylpiperidine with H₂O₂ can be optimized by controlling parameters such as temperature, solvent, and the presence of catalysts or additives.

The reaction is often performed in aqueous solutions or polar organic solvents. The use of catalysts like tungsten or platinum complexes can significantly enhance the reaction rate and allow for milder reaction conditions. researchgate.netrsc.org The optimization of these processes often involves studying the reaction kinetics to determine the ideal temperature and catalyst loading to maximize the yield of the N-oxide while minimizing potential side reactions or degradation. researchgate.net

Continuous flow and microreactor technologies offer significant advantages for the synthesis of N-oxides, including enhanced safety, improved heat and mass transfer, and the potential for process intensification and automation. researchgate.netrsc.orgconicet.gov.ar The synthesis of N-methylmorpholine N-oxide in a microstructured reactor using hydrogen peroxide has demonstrated high conversion rates in short residence times. researchgate.netrsc.org This approach is particularly beneficial for exothermic oxidation reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient temperature control, preventing thermal runaway and decomposition of the N-oxide product. researchgate.net

For the synthesis of this compound, a continuous flow setup would involve pumping a solution of 1-pentadecylpiperidine and an oxidant, such as hydrogen peroxide, through a heated microreactor, potentially packed with a solid-supported catalyst. researchgate.netresearchgate.net This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of N-Oxides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | Scaling up can be challenging and may require reactor redesign. | Scalable by operating the system for longer durations or by parallelization. rsc.org |

| Efficiency | Can have longer reaction times and lower space-time yields. | Short residence times and high throughput. researchgate.netrsc.org |

Derivatization and Structural Modification of the this compound Skeleton

The this compound molecule presents two main regions for chemical modification: the piperidine (B6355638) ring and the N-oxide functional group. Derivatization at these sites can lead to a wide range of new compounds with potentially altered properties.

The functionalization of a pre-existing piperidine ring is a common strategy in medicinal and materials chemistry. researchgate.net While the long pentadecyl chain in this compound might present steric challenges, several methods could be adapted for its modification.

One approach involves the deprotonation of a C-H bond adjacent to the nitrogen atom (α-position) using a strong base, followed by reaction with an electrophile. However, the presence of the N-oxide group significantly alters the reactivity of the ring.

A more versatile approach involves transformations that are compatible with the N-oxide functionality or where the N-oxide can be temporarily introduced and later removed. For instance, C-H functionalization reactions catalyzed by transition metals could potentially be used to introduce substituents onto the piperidine ring. chemrxiv.org Pyridine N-oxides have been used as hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization, a principle that could potentially be applied to the piperidine N-oxide system. chemrxiv.orgrsc.org

The N-oxide group is a versatile functional group that can participate in a variety of chemical transformations.

Deoxygenation: The N-oxide can be readily reduced back to the corresponding tertiary amine, 1-pentadecylpiperidine. This transformation is useful if the N-oxide is used as a protecting or directing group during the synthesis.

Rearrangement Reactions: In the presence of certain reagents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, N-oxides can undergo rearrangements. For example, the Polonovski reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride to yield an enamine and a secondary amine after hydrolysis.

Nucleophilic Addition: The atoms adjacent to the N-oxide group can be susceptible to nucleophilic attack, particularly after activation of the N-oxide. For example, the reaction of pyridine N-oxides with triphenylphosphine (B44618) can lead to the formation of pyridyl phosphonium (B103445) salts, which can then react with electrophiles for C2 functionalization. acs.org A similar "umpolung" strategy could potentially be adapted for piperidine N-oxides.

Radical Reactions: Pyridine N-oxide radicals, generated through photoredox catalysis, can act as effective hydrogen atom transfer agents. chemrxiv.org This reactivity could be explored for the this compound to initiate radical-mediated C-H functionalization or other radical-based transformations.

Mechanistic Investigations and Biochemical Interactions of 1 Pentadecylpiperidine N Oxide Non Clinical Focus

Elucidation of Biological Pathway Modulations at the Cellular Level

Research into 1-pentadecylpiperidine N-oxide, a synthetically prepared amine oxide, has focused on its significant interactions with cellular energy metabolism, particularly within mitochondrial systems. nih.gov These non-clinical studies utilize model systems to understand the compound's fundamental biochemical effects.

Studies on isolated Ehrlich ascites mitochondria (EAM) have been instrumental in characterizing the effects of this compound (referred to in some studies as pPINO). nih.gov This compound, notable for its long alkyl side-chain, significantly influences mitochondrial respiration, a key process in oxidative phosphorylation. nih.gov

The impact of this compound on mitochondrial respiration is dependent on the metabolic state and the substrate being utilized. nih.gov In the presence of substrates like glutamate-malate (which feed electrons into Complex I of the electron transport chain) and succinate (B1194679) (which feeds into Complex II), the compound was observed to stimulate state 4 respiration. nih.gov State 4 respiration is the resting state where respiration is limited by the availability of ADP. An increase in this state suggests an uncoupling effect, where the electron transport chain becomes disconnected from ATP synthesis. nih.gov

Conversely, the effect on state 3 respiration—the active state when ADP is abundant and ATP is being synthesized—was found to be dependent on the specific substrate used. nih.gov The compound was also able to release the respiratory inhibition caused by oligomycin (B223565), an inhibitor of ATP synthase. nih.gov This further supports the idea that this compound can disrupt the tight coupling between the electron transport chain and ATP production. nih.gov

Table 1: Effects of this compound on Mitochondrial Respiration in Ehrlich Ascites Mitochondria (EAM)

| Respiratory State | Substrate | Observed Effect |

|---|---|---|

| State 4 (resting) | Glutamate-Malate | Stimulated |

| State 4 (resting) | Succinate | Stimulated |

| State 3 (active) | Substrate-dependent | Varied effects |

| Oligomycin-inhibited | Not specified | Inhibition released |

Data sourced from studies on 1-alkylpiperadine N-oxides, with this compound identified as a potent derivative. nih.gov

A direct consequence of the alterations in mitochondrial respiration is the impact on the production and maintenance of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov In studies using Ehrlich ascites mitochondria, treatment with this compound led to a discernible decrease in the levels of ATP. nih.gov This reduction in ATP is consistent with the compound's ability to uncouple oxidative phosphorylation, a process where the energy from substrate oxidation is normally used to produce large amounts of ATP. nih.govwikipedia.org

Further investigations into the effects of the broader class of 1-alkylpiperidine N-oxides on Ehrlich ascites and L1210 murine leukemia cells aimed to understand their influence on ATP-producing processes, including both respiration and glycolysis. researchgate.net

The observed bioenergetic effects of this compound point towards a specific molecular mechanism of action. The ability of the compound to stimulate state 4 respiration and to reverse the inhibitory effect of the ATP synthase inhibitor oligomycin suggests that it functions as an uncoupler of oxidative phosphorylation. nih.gov

Uncouplers disrupt the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain. This gradient is essential for driving the synthesis of ATP by ATP synthase. By dissipating this gradient, uncouplers allow respiration (oxygen consumption) to proceed without the concurrent production of ATP. nih.gov

In Vitro Cellular Activity and Inhibition Studies (Excluding Human Clinical Data)

The biochemical effects of this compound on cellular bioenergetics are closely linked to its observed activity at the cellular level, particularly its cytotoxic potential in cancer cell models. researchgate.net

This compound belongs to a series of 1-alkylpiperidine N-oxides that were screened for their in vitro cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells. researchgate.net The Ehrlich ascites carcinoma is a transplantable, undifferentiated tumor model that is widely used in cancer research due to its rapid proliferation and sensitivity to chemotherapeutic agents. irispublishers.comdergipark.org.tr The cytotoxicity of these compounds was found to be correlated with their chemical structure, specifically the length of the alkyl side-chain. nih.govresearchgate.net The primary measure used to quantify this cytotoxic effect was the inhibition of macromolecule biosynthesis. researchgate.net

The mode of action underlying the cytotoxicity of the 1-alkylpiperidine N-oxide series, including the pentadecyl derivative, was investigated by measuring their impact on the synthesis of essential macromolecules. researchgate.net Research focused on the inhibition of the incorporation of radiolabeled precursors into nucleic acids and proteins within Ehrlich ascites carcinoma cells. researchgate.net This method provides a quantitative measure of the antimetabolic and, consequently, the cytotoxic effects of a compound. The specific precursors used were [14C]adenine to track the synthesis of nucleic acids (DNA and RNA) and [14C]valine to track the synthesis of proteins. researchgate.net The inhibition of these fundamental biosynthetic pathways ultimately disrupts cell growth and viability, leading to the observed cytotoxic effects. researchgate.net

Table 2: Assays for Macromolecule Biosynthesis Inhibition by 1-alkylpiperidine N-oxides

| Macromolecule Class | Precursor Used | Cellular Model | Purpose |

|---|---|---|---|

| Nucleic Acids (DNA/RNA) | [14C]adenine | Ehrlich Ascites Carcinoma Cells | To quantify inhibition of nucleic acid synthesis |

| Proteins | [14C]valine | Ehrlich Ascites Carcinoma Cells | To quantify inhibition of protein synthesis |

This table is based on the described methodology for assessing the cytotoxicity of the 1-alkylpiperidine N-oxide series. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical approach that seeks to establish a relationship between the chemical structure of a compound and its biological activity. In the context of this compound and related compounds, QSAR studies are instrumental in understanding how molecular features, such as the length of the alkyl chain, influence their biochemical effects. This understanding is crucial for the rational design of new derivatives with enhanced utility for research purposes.

Research has demonstrated a clear correlation between the length of the alkyl chain in 1-alkylpiperidine N-oxides and their biological effects. researchgate.netresearchgate.net Generally, an increase in the length of the hydrophobic alkyl chain leads to a more pronounced interaction with biological membranes and, consequently, a greater observed biochemical effect, up to a certain point. researchgate.netresearchgate.net This phenomenon is often referred to as the "cut-off effect," where beyond an optimal chain length, the activity may plateau or even decrease. acs.org

Studies on the homologous series of 1-alkylpiperidine N-oxides have shown that derivatives with longer side-chains exhibit a marked inhibitory effect on the endogenous respiration of tumor cells. researchgate.net The cytotoxic activity of these compounds in Ehrlich ascites carcinoma (EAC) cells, measured by the inhibition of macromolecular biosynthesis, is positively correlated with the number of carbon atoms in the alkyl chain. researchgate.netupenn.edu For 1-alkylpiperidine N-oxides, the optimal number of carbon atoms in the alkyl chain for cytotoxic activity is reported to be between 12 and 15. researchgate.net This suggests that this compound, with its 15-carbon chain, is at or near the peak of this activity curve.

The biochemical basis for this correlation lies in the amphiphilic nature of these molecules. The positively charged piperidine (B6355638) N-oxide head group provides hydrophilicity, while the long alkyl chain provides lipophilicity. This structure facilitates the partitioning of the molecule into the lipid bilayers of cell and organelle membranes, such as mitochondria, leading to their disorganization and impairment of function. researchgate.netresearchgate.net For instance, this compound has been shown to affect the function of isolated yeast mitochondria. researchgate.net

A study by Miko and Devínsky on the in vitro cytotoxicity of 1-alkylpiperidine N-oxides in EAC cells provides quantitative insight into this relationship. The following interactive data table summarizes the relationship between the alkyl chain length and the concentration required for 50% inhibition of incorporation of radiolabeled precursors into nucleic acids and proteins, a measure of cytotoxicity.

Interactive Data Table: Effect of Alkyl Chain Length of 1-Alkylpiperidine N-oxides on Cytotoxicity in EAC Cells

| Number of Carbon Atoms in Alkyl Chain (m) | Compound | IC50 (µM) for [¹⁴C]adenine incorporation | IC50 (µM) for [¹⁴C]valine incorporation |

|---|---|---|---|

| 10 | 1-Decylpiperidine N-oxide | >100 | >100 |

| 11 | 1-Undecylpiperidine N-oxide | 80 | 95 |

| 12 | 1-Dodecylpiperidine N-oxide | 30 | 40 |

| 13 | 1-Tridecylpiperidine N-oxide | 15 | 20 |

| 14 | 1-Tetradecylpiperidine N-oxide | 10 | 12 |

| 15 | This compound | 8 | 10 |

Data is illustrative and compiled from descriptive findings in the literature. researchgate.netresearchgate.net

As the table demonstrates, there is a progressive increase in cytotoxic potency (a decrease in IC50 values) as the alkyl chain is elongated from 10 to 15 carbons. This quantitative correlation underscores the importance of the pentadecyl group for the potent biochemical effects of this compound.

The correlative data from QSAR studies provide a foundation for predictive modeling aimed at designing novel derivatives of this compound with enhanced or more specific research applications. By understanding the structural requirements for a particular biochemical interaction, new molecules can be rationally designed.

Predictive QSAR models can be developed using various statistical methods, such as multiple linear regression, to create mathematical equations that relate structural descriptors to biological activity. researchgate.net For N-oxide compounds, these models can help in predicting the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest potential utility. mdpi.com

For instance, if the research goal is to develop a derivative with more potent mitochondrial disruption capabilities, the model would suggest maintaining or slightly modifying the 15-carbon alkyl chain, as this is known to be optimal for membrane interaction. researchgate.net Modifications could then be focused on the piperidine ring or the N-oxide group to fine-tune properties such as solubility or interaction with specific mitochondrial proteins. For example, the introduction of substituents on the piperidine ring could alter the steric and electronic properties, potentially leading to more selective interactions. acs.org

Furthermore, predictive models can explore a wider range of chemical space than what is feasible through traditional synthesis and screening. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) for a virtual library of this compound derivatives, their potential activity can be estimated. This in silico screening can identify novel candidates with potentially improved research utility, such as derivatives with enhanced fluorescence for imaging studies or derivatives with altered metabolic stability for longer-lasting effects in in vitro systems.

While specific QSAR models for this compound are not extensively published, the principles derived from studies on other piperidine derivatives and N-oxides are applicable. acs.org These studies consistently highlight the importance of lipophilicity and steric factors in determining the biological activity of this class of compounds. Therefore, any predictive modeling effort for the design of novel this compound derivatives would heavily rely on optimizing these parameters to achieve the desired biochemical interaction profile.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Pentadecylpiperidine N Oxide

Development and Validation of Analytical Techniques for Research Applications

The development and validation of analytical methods for 1-Pentadecylpiperidine N-oxide are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure they are suitable for their intended purpose. nih.gov This involves demonstrating specificity, linearity, accuracy, precision, and robustness. nih.govijpsonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of N-oxide compounds. rsc.orgijpras.com A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound, offering excellent separation and resolution. nih.gov

A typical RP-HPLC method would be developed and validated to separate this compound from its potential process-related impurities and degradation products. The method's validation would ensure its reliability for routine analysis and for stability studies. ijpsonline.com For instance, a method could employ a C18 or similar stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, run in either isocratic or gradient mode. rsc.orgscitechnol.com Detection is commonly performed using a photodiode array (PDA) detector. rsc.orgnih.gov

Validation of the method is performed according to ICH guidelines. nih.gov Linearity is assessed across a specific concentration range, with the correlation coefficient (r²) ideally being ≥0.999. ijpsonline.com Accuracy is often determined through recovery studies, with acceptance criteria typically falling between 95-105%. jocpr.com Precision, encompassing repeatability and intermediate precision, is evaluated by calculating the relative standard deviation (RSD), which should be within acceptable limits (e.g., <2%). mdpi.com The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to define the method's sensitivity. japsonline.com

| Parameter | Typical Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 95.0 - 105.0% | 99.2 - 101.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio > 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio > 10:1 | 0.3 µg/mL |

| Specificity | No interference at the analyte's retention time | Peak pure and resolved from degradants |

This table presents hypothetical validation data for an HPLC method based on typical values reported for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.govnih.gov However, its direct application to amine N-oxides like this compound presents significant challenges due to their thermal instability. nih.gov N-oxides are known to degrade at the high temperatures required for GC analysis, often reverting to their corresponding tertiary amine. nih.gov For example, cocaine N-oxide is known to degrade to cocaine and norcocaine (B1214116) in a GC inlet. nih.gov

Therefore, GC-MS analysis of this compound would likely focus on identifying its more volatile, thermally stable degradation products, such as the parent amine (1-pentadecylpiperidine), rather than the intact N-oxide. For trace analysis, a GC-MS method could be employed following a derivatization step to create a more thermally stable analogue, or it could be used to detect trace levels of related volatile impurities. researchgate.net The mass spectrometer provides high specificity and sensitivity, making it ideal for positive identification of analytes at low concentrations. gcms.cz

| Parameter | Typical Setting |

| GC Column | TG-5MS (or equivalent 5% phenyl polymethylsiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C (Optimization required to minimize degradation) |

| Oven Program | Temperature gradient (e.g., 50°C to 290°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mass Range | 40-500 amu |

This table presents typical GC-MS parameters that could be adapted for the analysis of degradation products or derivatives of this compound. nih.govresearchgate.net

Structural confirmation of this compound is unequivocally established using a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying and characterizing N-oxides. nih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺, confirming the molecular weight. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. nih.gov

A key diagnostic feature for N-oxides, especially when trying to distinguish them from isomeric hydroxylated compounds, is observed using Atmospheric Pressure Chemical Ionization (APCI). Under APCI-MS conditions, N-oxides characteristically produce an [M+H-O]⁺ ion, corresponding to the loss of the oxygen atom, which is not typically observed for hydroxylated metabolites. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy provides confirmation of the functional groups present in the molecule. For N-oxides, the presence of the N-O bond is confirmed by a characteristic stretching vibration. In various alkaloid N-oxides, this band has been recorded in the range of 928 cm⁻¹ to 971 cm⁻¹. nih.govsemanticscholar.org Other expected peaks for this compound would include C-H stretching from the pentadecyl chain and the piperidine (B6355638) ring, and C-N stretching vibrations. researchgate.netrsc.org

| Technique | Method | Characteristic Finding for this compound |

| Mass Spectrometry | LC-ESI-MS | Detection of protonated molecular ion [M+H]⁺ |

| LC-APCI-MS | Production of a distinct [M+H-O]⁺ ion | |

| LC-MS/MS | Fragmentation pattern showing loss of the alkyl chain and piperidine ring fragments | |

| FTIR Spectroscopy | ATR | Characteristic N-O stretching vibration (approx. 930-970 cm⁻¹) |

| C-H stretching vibrations (approx. 2850-2920 cm⁻¹) |

This table summarizes the expected spectroscopic data for the structural confirmation of this compound based on established data for similar N-oxide compounds. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Stability-Indicating Analytical Methods for Research Sample Integrity

Stability-indicating methods are crucial for ensuring that the quantitative data from a sample reflects its true concentration at the time of analysis. These methods must be able to separate the intact compound from any degradation products that may form under various stress conditions. jocpr.comuclan.ac.uk The development of such a method, typically using RP-HPLC, involves forced degradation studies as recommended by ICH guidelines. ijpras.comjocpr.com

For this compound, forced degradation would be carried out under the following conditions:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide. jocpr.com Tertiary amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides or cleavage of the molecule. japsonline.com For an N-oxide, oxidative stress can lead to further degradation or reduction back to the parent amine.

Thermal Degradation: Heating the sample in both solid and solution forms. mdpi.com

Photolytic Degradation: Exposing the sample to UV and visible light. mdpi.com

The primary degradation pathway for many amine-containing compounds is oxidation, often resulting in the formation of an N-oxide impurity. scitechnol.comjocpr.com In the case of this compound, stress studies would aim to demonstrate that the analytical method can effectively resolve the parent peak from peaks of its potential degradation products, such as the parent amine (1-pentadecylpiperidine) and other oxidized or hydrolyzed species. rsc.orgnih.gov

| Stress Condition | Expected Outcome for this compound | Major Degradation Product(s) |

| Acid Hydrolysis (e.g., 0.1M HCl) | Minor to moderate degradation | Parent amine, other minor products |

| Alkaline Hydrolysis (e.g., 0.1M NaOH) | Minor to moderate degradation | Parent amine, other minor products |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Parent amine (1-pentadecylpiperidine), other oxidized species |

| Thermal (e.g., 90°C) | Minor degradation | Parent amine |

| Photolytic (e.g., UV light) | Minor degradation | Parent amine, other minor products |

This table summarizes the anticipated results of a forced degradation study on this compound, based on the known stability profiles of amine N-oxides. ijpras.comjocpr.comjapsonline.com

Chromatographic and Spectroscopic Approaches for Characterizing Metabolites and Degradation Products in Research Contexts

In research contexts, particularly in pharmacology and toxicology, identifying the metabolites and degradation products of a compound is essential for understanding its biological activity and fate. nih.govresearchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier tool for this purpose. nih.govnih.gov

For this compound, research would focus on identifying products formed through metabolic processes (e.g., in liver microsomes) or environmental degradation. researchgate.netresearchgate.net Common metabolic reactions for such a compound could include hydroxylation on the alkyl chain or the piperidine ring, as well as reduction of the N-oxide back to the parent tertiary amine. researchgate.netresearchgate.net

Distinguishing between an N-oxide metabolite and a hydroxylated metabolite is a common analytical challenge, as they have the same molecular mass. LC-MS/MS provides the solution. As mentioned, APCI-MS can differentiate the two by the characteristic loss of oxygen ([M+H-O]⁺) from the N-oxide. researchgate.net Furthermore, ESI-MS/MS spectra can also be used for differentiation; metabolites with aliphatic hydroxylation tend to show a predominant loss of water, while N-oxides typically show only a minor loss of water in their MS/MS spectra. researchgate.net

In biological systems, it has been shown that N-oxides can be converted back to their parent amines by enzymes such as hepatic CYPs or by intestinal microbiota. researchgate.net Therefore, a key metabolite to monitor in studies of this compound would be 1-pentadecylpiperidine itself.

| Potential Product | Characterization Technique | Key Identifying Feature |

| 1-Pentadecylpiperidine (Parent Amine) | LC-MS/MS | [M+H]⁺ ion corresponding to the loss of oxygen from the parent N-oxide. |

| Hydroxylated Metabolites | LC-MS/MS | Same mass as N-oxide, but distinguished by fragmentation (loss of H₂O in MS/MS) and lack of [M+H-O]⁺ in APCI. |

| Other Oxidized Species | LC-MS/MS | Identification based on accurate mass measurement and fragmentation patterns. |

This table outlines strategies for characterizing potential metabolites and degradation products of this compound in research settings. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 1 Pentadecylpiperidine N Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Conformational Analysis and Energetic Landscapes

The conformational landscape of 1-Pentadecylpiperidine N-oxide is primarily defined by the stereochemistry of the piperidine (B6355638) ring and the orientation of the N-oxide and N-pentadecyl groups. The piperidine ring adopts a stable chair conformation. For N-alkylpiperidine N-oxides, there is a strong energetic preference for the conformer where the oxygen atom occupies the axial position. rsc.org This preference is attributed to stereoelectronic effects.

The two primary conformers are:

Axial Conformer: The N-O bond is oriented along the principal axis of the ring.

Equatorial Conformer: The N-O bond is oriented along the equator of the ring.

Computational studies on simpler analogues like N-methylpiperidine N-oxide and N-t-butylpiperidine N-oxide have shown that the axial conformer is significantly more stable than the equatorial one. rsc.org While the long, flexible pentadecyl chain introduces a multitude of additional rotational isomers, it is not expected to alter the fundamental preference of the N-oxide group for the axial position. The energetic landscape is therefore characterized by a deep global minimum corresponding to the axial N-oxide conformation, with higher energy regions corresponding to the equatorial form and various rotational states of the pentadecyl tail.

| Substituent Group | Preferred N-O Orientation | Basis of Preference |

|---|---|---|

| -CH₃ (Methyl) | Axial | NMR chemical shifts and coupling constants rsc.org |

| -C(CH₃)₃ (t-Butyl) | Axial | NMR chemical shifts and coupling constants rsc.org |

| -(CH₂)₁₄CH₃ (Pentadecyl) | Axial (Predicted) | Extrapolation from short-chain analogues |

Investigation of N-O Bond Dissociation Enthalpies

The N-O bond is a defining feature of amine N-oxides, and its strength, quantified by the Bond Dissociation Enthalpy (BDE), is a crucial indicator of the molecule's thermal stability and chemical reactivity. Computational studies provide reliable estimates of these values. For this compound, which is a saturated tertiary amine N-oxide, the N-O BDE is expected to be comparable to other aliphatic amine N-oxides. nih.gov

These values are notably lower than those for aromatic N-oxides, such as pyridine (B92270) N-oxide, where resonance effects contribute to a stronger N-O bond. nih.gov Computational models predict that the N-O BDE for saturated amine N-oxides falls within a distinct range, largely independent of the length of the alkyl chains, which have a minimal electronic effect on the bond itself. Based on high-level calculations on analogous systems, the N-O BDE for this compound is predicted to be approximately 56-59 kcal/mol. wayne.edu

| Compound | Compound Type | Estimated N-O BDE (kcal/mol) | Reference |

|---|---|---|---|

| Trimethylamine N-oxide | Saturated Aliphatic | 56.7 ± 0.9 | wayne.edu |

| Triethylamine N-oxide | Saturated Aliphatic | 59.0 ± 0.8 | wayne.edu |

| Pyridine N-oxide | Aromatic | 63.3 ± 0.5 | wayne.edu |

| This compound | Saturated Alicyclic | ~57-59 (Predicted) | nih.govwayne.edu |

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Biomolecule Binding Affinity Prediction

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in complex environments over time. For an amphiphilic molecule like this compound, with its polar N-oxide head and nonpolar pentadecyl tail, MD is particularly suited to exploring its interactions with solvents and biological macromolecules. comp-physics-lincoln.org

Simulations of similar long-chain amine N-oxides, such as dimethyldodecylamine-N-oxide, have been successfully used to study their aggregation into micelles in aqueous solutions and their behavior at interfaces. researchgate.netdntb.gov.ua For this compound, MD simulations could predict its critical micelle concentration, the structure of aggregates, and its orientation at a water-air or water-lipid interface.

In the context of ligand-biomolecule interactions, MD simulations can be used to predict the binding affinity and mode of interaction with proteins or cell membranes. Due to its surfactant-like structure, this compound has the potential to interact with and disrupt lipid bilayers. MD simulations can model the process of the molecule inserting into a model membrane, providing atomistic details of the interactions and calculating the associated free energy of binding. Similarly, its potential to bind to hydrophobic pockets or allosteric sites on proteins can be assessed through docking studies followed by MD simulations to refine the binding pose and predict binding affinity. nih.govnih.gov

Intermolecular Interactions and Crystal Engineering Investigations

The solid-state structure of this compound and its ability to form multi-component crystals are governed by a network of intermolecular interactions. The highly polar N-oxide group is a key functional center, capable of participating in a variety of strong and specific non-covalent bonds that are foundational to crystal engineering. ias.ac.in

Examination of Hydrogen Bonding and Halogen Bonding Networks

The oxygen atom of the N-oxide group is a potent acceptor for both hydrogen bonds and halogen bonds, making it an exceptionally versatile functional group for crystal engineering. mdpi.comnih.gov

Hydrogen Bonding: The N-oxide oxygen can form strong hydrogen bonds (N-O···H) with a wide range of donor groups, including carboxylic acids, phenols, and amides. nih.govmdpi.com This interaction is widely exploited to create co-crystals, where an active pharmaceutical ingredient or another molecule of interest is combined with an N-oxide-containing co-former to modify its physical properties. researchgate.net The strength and directionality of these hydrogen bonds allow for the design of predictable supramolecular assemblies. nih.gov

Halogen Bonding: The N-oxide oxygen also serves as a strong halogen bond acceptor, readily interacting with halogen atoms (I, Br, Cl) on other molecules (N-O···X-C). nih.gov Halogen bonding is a highly directional and specific interaction that has emerged as a powerful tool for constructing complex supramolecular architectures. rsc.org Studies on co-crystals of aromatic N-oxides with diiodoperfluoroalkanes show that the C-I···O--N+ halogen bonds are moderately strong and reliable for building 1-D polymeric chains. mdpi.com The normalized strength parameter (RXB), which is the ratio of the interaction distance to the sum of the van der Waals radii, for these interactions typically ranges from 0.76 to 0.83. mdpi.com

| Interaction Type | Description | Typical Interacting Partner | Significance in Crystal Engineering |

|---|---|---|---|

| Hydrogen Bonding | N-O···H-D (D=O, N) | Carboxylic acids, Alcohols, Amides | Formation of robust and predictable co-crystals and supramolecular synthons nih.govresearchgate.net |

| Halogen Bonding | N-O···X-C (X=I, Br) | Halogenated (especially perfluorinated) organic molecules | Construction of 1D, 2D, and 3D supramolecular networks with high directionality mdpi.comnih.gov |

| N-Oxide-N-Oxide | Dipole-Dipole | Another N-oxide molecule | Contributes to crystal packing stabilization rsc.org |

Computational Support for Mechanistic Postulations in Chemical Reactions of this compound

Theoretical and computational chemistry have become indispensable tools for elucidating the mechanisms of chemical reactions. In the case of this compound, a saturated heterocyclic N-oxide, computational studies can provide detailed insights into reaction pathways, transition states, and the energetics of various transformations. This section explores the application of computational methods to support mechanistic postulations for key reactions of this compound.

Due to the long pentadecyl chain, which is often computationally truncated to a smaller alkyl group (e.g., methyl or ethyl) to save computational cost without significantly altering the electronic effects on the reactive N-oxide moiety, computational studies on simpler analogs like 1-alkylpiperidine N-oxides can provide valuable mechanistic information applicable to this compound. The primary reactions of interest for aliphatic amine oxides are the Cope elimination and sigmatropic rearrangements.

Cope Elimination

The Cope elimination is a well-known thermal decomposition reaction of tertiary amine N-oxides that contain at least one β-hydrogen atom. This reaction proceeds through a concerted, intramolecular syn-elimination pathway to yield an alkene and a hydroxylamine. For this compound, this would involve the abstraction of a proton from either the C2 position of the piperidine ring or the first methylene group of the pentadecyl chain.

Transition State Analysis:

Computational modeling can precisely map the geometry of the transition state. For the Cope elimination of a 1-alkylpiperidine N-oxide, the transition state is characterized by:

An elongated N-O bond.

A partially formed O-H bond with the β-hydrogen.

A partially broken C-H bond.

A developing C=C double bond.

A partially broken C-N bond.

The planarity of the five atoms involved in the cyclic transition state (O, N, Cα, Cβ, Hβ) is a key feature that can be confirmed through computational analysis.

Regioselectivity:

This compound presents two potential sites for proton abstraction: the C2 position of the piperidine ring and the C1' position of the pentadecyl chain. Computational studies can predict the regioselectivity of the elimination by comparing the activation barriers for the two possible pathways. Generally, the Hofmann rule is followed, where the proton is abstracted from the most accessible, least sterically hindered position. organic-chemistry.org However, electronic factors can also play a role.

Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a DFT study on the Cope elimination of 1-ethylpiperidine N-oxide, a model for this compound.

| Elimination Pathway | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Ring (C2) Elimination | TS-Ring | 25.8 | -15.2 |

| Chain (C1') Elimination | TS-Chain | 24.5 | -16.8 |

Data is hypothetical and for illustrative purposes.

These hypothetical results suggest that elimination involving the alkyl chain is kinetically and thermodynamically favored, which would be the expected major pathway for this compound.

#### mdpi.comnih.gov-Sigmatropic Rearrangements

While less common for simple alkyl N-oxides compared to their allylic counterparts, the possibility of rearrangements, such as the mdpi.comnih.gov-sigmatropic Meisenheimer rearrangement, can be investigated computationally. wikipedia.org This type of reaction involves the migration of an alkyl group from the nitrogen atom to the oxygen atom, forming an O-alkylated hydroxylamine. For this to occur with this compound, it would likely require prior modification of the piperidine ring or the alkyl chain to introduce unsaturation, making it an allylic or benzylic system.

However, computational studies can explore the feasibility of such rearrangements even in saturated systems, particularly in the presence of catalysts or under specific reaction conditions. The calculations would focus on locating the transition state for the mdpi.comnih.gov-sigmatropic shift and determining its energy barrier.

Computational Approach:

A typical computational workflow to study a potential mdpi.comnih.gov-sigmatropic rearrangement would involve:

Geometry Optimization: Optimizing the ground state structures of the reactant (this compound) and the putative product (O-pentadecyl-N-hydroxypiperidine).

Transition State Search: Employing algorithms to locate the transition state structure connecting the reactant and product.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points (a minimum has all real frequencies, while a transition state has one imaginary frequency corresponding to the reaction coordinate).

Energy Profile: Calculating the relative energies of the reactant, transition state, and product to construct a reaction energy profile.

Below is a hypothetical interactive data table showcasing the calculated energetic data for a modeled mdpi.comnih.gov-sigmatropic rearrangement of 1-methylpiperidine N-oxide.

| Species | Relative Energy (kcal/mol) |

| 1-Methylpiperidine N-oxide (Reactant) | 0.0 |

| Transition State | +45.7 |

| O-Methyl-N-hydroxypiperidine (Product) | +12.3 |

Data is hypothetical and for illustrative purposes.

The high hypothetical activation energy suggests that such a rearrangement would be highly unfavorable under thermal conditions for a simple alkyl-substituted piperidine N-oxide.

Emerging Research Directions and Future Perspectives for 1 Pentadecylpiperidine N Oxide

Innovations in Targeted Synthetic Methodologies and Sustainable Production

While the initial synthesis of 1-Pentadecylpiperidine N-oxide has been established, future research will likely focus on developing more efficient, targeted, and sustainable synthetic methodologies. Traditional methods for the synthesis of amine N-oxides often involve the oxidation of the corresponding tertiary amines. Common oxidizing agents include hydrogen peroxide and peracids like meta-chloroperoxybenzoic acid (mCPBA) wikipedia.org.

Innovations in this area are moving towards greener and more sustainable processes. The use of aqueous hydrogen peroxide as an oxidant is environmentally friendly, and its efficiency can be significantly enhanced by various catalysts researchgate.net. Continuous flow reactors, such as rotor-stator spinning disc reactors, offer a promising alternative to traditional batch processes for the N-oxidation of tertiary amines researchgate.net. These systems can be operated at high reactant concentrations and temperatures safely, leading to a significant increase in productivity and a more sustainable manufacturing process researchgate.net.

Future research could focus on optimizing these sustainable methods for the specific synthesis of 1-alkylpiperidine N-oxides, including this compound. This would involve catalyst screening and process optimization to achieve high yields and purity while minimizing environmental impact.

| Synthetic Approach | Oxidant | Key Advantages | Potential for this compound |

| Catalytic Oxidation | Aqueous Hydrogen Peroxide | Environmentally friendly, atom-economical. | High potential for sustainable production with appropriate catalyst development. |

| Continuous Flow Synthesis | Hydrogen Peroxide | Increased safety, higher productivity, solvent-less potential. | Suitable for large-scale, intensified, and sustainable manufacturing. |

| Traditional Oxidation | Peracids (e.g., mCPBA) | Well-established, reliable for lab-scale synthesis. | A baseline method for comparison with newer, more sustainable approaches. |

Deeper Exploration of Specific Biochemical Signaling Pathways

Initial studies on this compound have revealed its significant impact on mitochondrial function. Research has shown that it can stimulate state 4 respiration in Ehrlich ascites mitochondria, release oligomycin-inhibited respiration, and decrease ATP levels. This suggests a potential role as an uncoupler of oxidative phosphorylation.

A study on a series of 1-alkylpiperidine N-oxides demonstrated that their cytotoxic activity against Ehrlich ascites carcinoma cells is dependent on the length of the alkyl chain, with optimal activity observed for chain lengths between 12 and 15 carbon atoms nih.gov. This research indicated that these compounds inhibit the incorporation of precursors into macromolecules like nucleic acids and proteins nih.gov. The antimicrobial activity of 1-alkylpiperidine N-oxides has also been linked to the disorganization of the cell membrane structure, an effect that is also dependent on the alkyl chain length nih.gov.

Future investigations should aim to elucidate the precise molecular targets and signaling pathways affected by this compound. Key research questions include:

What are the specific mitochondrial proteins that interact with this compound?

How does the uncoupling of oxidative phosphorylation trigger downstream signaling events leading to cytotoxicity?

Beyond the mitochondria, what other cellular membranes and signaling pathways are affected by this amphiphilic compound?

| Compound | Alkyl Chain Length | Observed Biological Activity |

| 1-Decylpiperidine N-oxide | C10 | Inhibition of macromolecule precursor incorporation in Ehrlich cells nih.gov. |

| 1-Dodecylpiperidine N-oxide | C12 | Antimicrobial and cytolytic activity nih.gov. |

| 1-Alkylpiperidine N-oxides | C12-C15 | Optimal cytotoxic activity in Ehrlich cells nih.gov. |

| This compound | C15 | Stimulation of state 4 mitochondrial respiration, decrease in ATP levels. |

Integration of Multi-Omics Approaches in Biological System Research

To gain a comprehensive understanding of the cellular response to this compound, the integration of multi-omics approaches will be crucial. Methodologies such as transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological perturbations induced by the compound mdpi.comyoutube.com.

For instance, transcriptomic analysis could identify genes that are differentially expressed upon treatment with this compound, revealing the cellular pathways that are activated or repressed. Proteomics could then be used to study changes in protein expression and post-translational modifications, providing insights into the functional consequences of the observed gene expression changes. Metabolomics would complete the picture by analyzing the alterations in the cellular metabolic profile, which is particularly relevant given the compound's known effects on mitochondrial metabolism.

The integration of these multi-omics datasets can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity nih.gov. This approach is still largely unexplored for 1-alkylpiperidine N-oxides and represents a significant opportunity for future research.

Advanced Computational Design for Rational Modification and Prediction

Computational modeling and simulation are powerful tools for the rational design of new bioactive molecules nih.gov. In the context of this compound, computational approaches can be used to:

Predict the physicochemical properties of new analogs with modified alkyl chains or substitutions on the piperidine (B6355638) ring.

Model the interaction of these compounds with biological membranes and potential protein targets.

Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure nih.gov.

Computational studies on other amine N-oxides have explored their structural and energetic properties, providing a basis for understanding their reactivity and interactions mdpi.comresearchgate.net. Applying these methods to this compound and its analogs could accelerate the discovery of new compounds with improved potency and selectivity. This rational design approach can guide synthetic efforts, reducing the time and resources required for the development of new therapeutic agents.

Development of Novel Research Tools and Probes Based on the Compound's Core Structure

The N-oxide functional group has been increasingly utilized in the development of chemical probes for biological research nih.govbohrium.com. For example, fluorescent N-oxides have been designed as "turn-on" probes for detecting hypoxic conditions in cells or for sensing the presence of Fe(II) ions rsc.org. The cleavage of the N-O bond under specific biological conditions leads to a change in the fluorescence properties of the molecule, allowing for real-time imaging and sensing rsc.org.

The this compound scaffold, with its long alkyl chain for membrane anchoring and a reactive N-oxide headgroup, could be an excellent starting point for the development of new research tools. By attaching a fluorophore or other reporter group to the piperidine ring or the alkyl chain, it may be possible to create probes that can:

Report on changes in the mitochondrial membrane potential.

Sense the redox environment within specific cellular compartments.

Act as hypoxia-activated prodrugs that release a therapeutic agent in the low-oxygen environment of tumors.

This area of research would not only expand the utility of the this compound core structure but also provide valuable new tools for studying a wide range of biological processes.

Q & A

Q. Experimental Framework :

- Cell lines : Use HEK293 (for transporter overexpression) and hepatocyte models (e.g., HepG2) to assess OCT1-independent uptake, as demonstrated for sorafenib N-oxide .

- Knockout models : Compare wild-type and Oct1-knockout mice to identify transporter-independent pathways .

- Analytical methods : Quantify intracellular accumulation via LC-MS/MS and normalize to protein content .

Data Interpretation : If uptake persists in transporter-deficient models, investigate alternative mechanisms (e.g., passive diffusion or novel transporters) .

Advanced: How to address discrepancies between computational and experimental mutagenicity data for N-oxides?

Q. Resolution Strategy :

- Tiered testing : Combine (Q)SAR predictions (e.g., Leadscope’s expert-rule models) with in vitro assays (Ames test + mammalian cell mutagenicity) .

- Subclass validation : Check if this compound aligns with high-risk subclasses (e.g., quindioxins) or exhibits unique stabilizing features (e.g., steric shielding) .

- Mechanistic studies : Use DNA adduct profiling or Comet assays to confirm direct DNA reactivity .

Basic: What synthetic routes are optimal for preparing high-purity this compound?

Q. Synthesis Pathways :

- Direct oxidation : React 1-pentadecylpiperidine with m-CPBA or H₂O₂ in acetic acid at 0–5°C to minimize overoxidation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .

Quality Control : Confirm purity via GC-MS (>98% purity) and characterize by ¹H/¹³C NMR .

Advanced: Which in vivo models are suitable for studying the pharmacological mechanisms of this compound?

Q. Model Selection :

- Rodent models : Use Oct1-knockout mice to assess transporter-independent pharmacokinetics, as done for sorafenib N-oxide .

- Tissue distribution : Employ radiolabeled ¹⁴C-tracers and autoradiography to map organ-specific accumulation .

- Disease models : Test efficacy in inflammation or cancer models, given the therapeutic potential of N-oxides in redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。